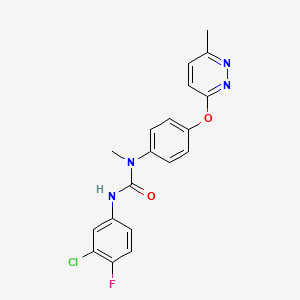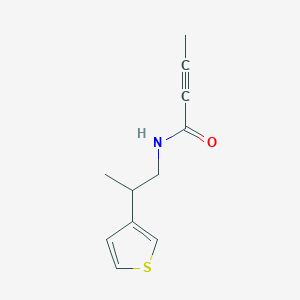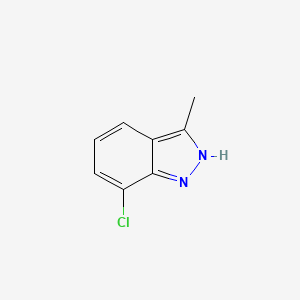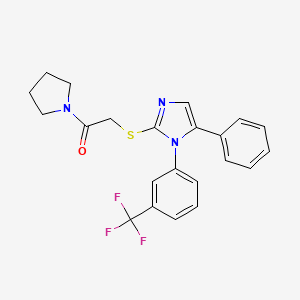![molecular formula C12H14O2 B2460092 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone CAS No. 30625-68-4](/img/structure/B2460092.png)
1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclopropyl ring substituted with a 4-methoxyphenyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction conditions typically include the use of a catalyst, such as a transition metal complex, under controlled temperature and pressure to ensure the formation of the desired cyclopropyl ring.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone can be compared with other similar compounds, such as:
1-[(1R,2R)-2-(4-Hydroxyphenyl)cyclopropyl]ethanone: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.
1-[(1R,2R)-2-(4-Methylphenyl)cyclopropyl]ethanone: The presence of a methyl group instead of a methoxy group can affect the compound’s physical and chemical properties.
1-[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]ethanone: The chloro group can introduce different electronic effects, influencing the compound’s reactivity and interactions with molecular targets.
Propiedades
Número CAS |
30625-68-4 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)11-7-12(11)9-3-5-10(14-2)6-4-9/h3-6,11-12H,7H2,1-2H3/t11-,12+/m0/s1 |
Clave InChI |
CIFHCHHNJJMKPJ-NWDGAFQWSA-N |
SMILES |
CC(=O)C1CC1C2=CC=C(C=C2)OC |
SMILES isomérico |
CC(=O)[C@@H]1C[C@@H]1C2=CC=C(C=C2)OC |
SMILES canónico |
CC(=O)C1CC1C2=CC=C(C=C2)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2460011.png)
![2-(4-chlorophenyl)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2460012.png)
![2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2460013.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2460016.png)
![1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2460018.png)


![1,3-bis[2-(methylsulfanyl)ethyl]urea](/img/structure/B2460025.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one](/img/structure/B2460030.png)
